molecular formula C16H16O B14350052 1-Methoxy-3-(2-phenylprop-2-en-1-yl)benzene CAS No. 93273-60-0

1-Methoxy-3-(2-phenylprop-2-en-1-yl)benzene

Cat. No.: B14350052
CAS No.: 93273-60-0
M. Wt: 224.30 g/mol
InChI Key: ZXZYQGGPUVSFQK-UHFFFAOYSA-N
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Description

1-Methoxy-3-(2-phenylprop-2-en-1-yl)benzene is an organic compound with a complex structure that includes a methoxy group, a phenylprop-2-en-1-yl group, and a benzene ring

Preparation Methods

The synthesis of 1-Methoxy-3-(2-phenylprop-2-en-1-yl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-methoxybenzene with 2-phenylprop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and advanced purification techniques are often employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

1-Methoxy-3-(2-phenylprop-2-en-1-yl)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methoxy-3-(2-phenylprop-2-en-1-yl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(2-phenylprop-2-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

1-Methoxy-3-(2-phenylprop-2-en-1-yl)benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

93273-60-0

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

1-methoxy-3-(2-phenylprop-2-enyl)benzene

InChI

InChI=1S/C16H16O/c1-13(15-8-4-3-5-9-15)11-14-7-6-10-16(12-14)17-2/h3-10,12H,1,11H2,2H3

InChI Key

ZXZYQGGPUVSFQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC(=C)C2=CC=CC=C2

Origin of Product

United States

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